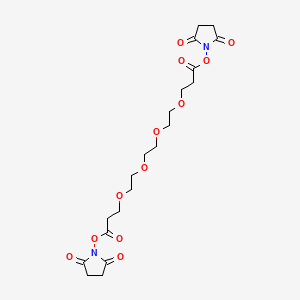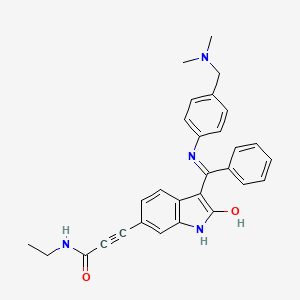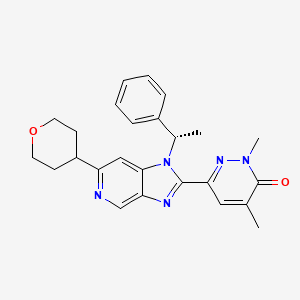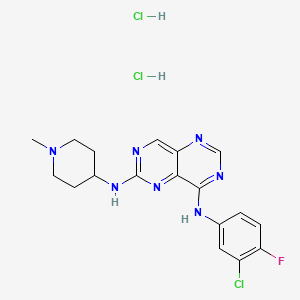
Bis-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG4-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
The molecular weight of this compound is 488.44 . Its chemical formula is C20H28N2O12 . The SMILES representation is O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCC(ON2C(CCC2=O)=O)=O .Chemical Reactions Analysis
NHS ester-activated crosslinkers like this compound react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .Physical And Chemical Properties Analysis
This compound is a solid substance with a white to off-white color . It is soluble in DCM . The storage condition is -20°C .Applications De Recherche Scientifique
Marquage des protéines
Bis-PEG4-NHS ester est couramment utilisé dans le marquage des protéines. Le groupe NHS ester peut réagir avec les amines primaires (-NH2) des protéines, permettant la fixation du lien PEG4 {svg_1}. Cela peut être utile dans une variété d'applications de recherche, y compris l'étude de la fonction et de la structure des protéines {svg_2}.
Modification des oligonucléotides
En plus des protéines, this compound peut également être utilisé pour modifier les oligonucléotides modifiés par des amines {svg_3}. Cela peut être particulièrement utile dans le domaine de la recherche génétique, où les modifications apportées aux oligonucléotides peuvent aider à l'étude de la fonction et de la régulation des gènes {svg_4}.
Augmentation de la solubilité
L'espaceur PEG hydrophile dans this compound augmente la solubilité dans les milieux aqueux {svg_5}. Cela peut être particulièrement bénéfique dans la recherche biologique, où le maintien de la solubilité des composés est souvent crucial {svg_6}.
Réticulation
This compound peut être utilisé pour la réticulation des peptides et des protéines {svg_7}. Cela peut être utile dans une variété d'applications de recherche, y compris l'étude des interactions protéine-protéine et la structure des complexes protéiques {svg_8}.
Administration de médicaments
This compound peut être utilisé dans le développement de systèmes d'administration de médicaments {svg_9}. Le lien PEG peut être utilisé pour fixer des molécules de médicaments à des vecteurs, améliorant potentiellement l'efficacité et la spécificité de l'administration de médicaments {svg_10}.
Modification de surface
This compound peut être utilisé pour la modification de surface {svg_11}. Cela peut être particulièrement utile dans le domaine de la science des matériaux, où la modification des propriétés de surface des matériaux peut avoir une large gamme d'applications {svg_12}.
Fabrication de dispositifs biomédicaux
This compound peut être utilisé dans la fabrication de dispositifs biomédicaux {svg_13}. Le lien PEG peut être utilisé pour fixer des molécules bioactives à la surface des dispositifs, améliorant potentiellement leurs performances et leur biocompatibilité {svg_14}.
Protection contre la protéolyse
This compound peut être utilisé pour protéger les protéines de la protéolyse {svg_15}. Cela peut être particulièrement utile dans la recherche biologique, où le maintien de l'intégrité des protéines est souvent crucial {svg_16}.
Mécanisme D'action
Target of Action
The primary targets of Bis-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are abundant in biological systems and play crucial roles in various biochemical processes.
Mode of Action
This compound contains two NHS ester groups, which readily react with primary amines to form a stable amide bond . This reaction, known as acylation, is favored at near-neutral pH (7-9) and with concentrated protein solutions .
Biochemical Pathways
The reaction between this compound and primary amines does not directly affect any specific biochemical pathways. Instead, it modifies the target molecules, potentially altering their properties and interactions. For instance, the hydrophilic polyethylene glycol (PEG) spacer in this compound increases the solubility of the labeled molecules in aqueous media .
Pharmacokinetics
The hydrophilic peg spacer is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the labeling of primary amines in target molecules. This labeling can be used for various research purposes, such as tracking the distribution of the labeled molecules in biological systems . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the labeled molecule .
Safety and Hazards
In case of skin contact with Bis-PEG4-NHS ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKLYYHZOLCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134949 |
Source


|
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314378-11-4 |
Source


|
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)



